2-(Prop-1-yn-1-yl)aniline
Description
Properties
CAS No. |
220465-91-8 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,10H2,1H3 |
InChI Key |
RTNLLPNKFCHQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method Type | Key Reagents and Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Direct Alkylation with Propargyl Bromide | Aniline + Propargyl bromide, DMF, CaH₂ base, RT, 6-8 h | 80–95 | CaH₂ base in DMF gives best yield |
| One-Pot Multicomponent Reaction | Propargylation + Hydroximyl chloride + Et₃N, 65 °C | 70–88 | Enables further functionalization |
| Copper-Catalyzed Cyclization | Aminoalkynes + CuCl catalyst | 41–90 | Synthetic versatility, not direct prep |
| Nucleophilic Substitution on Nitro/Chloroquinolines | Propargylamine + chloro/nitroquinoline, THF, Et₃N, RT | ~91 | Specific to quinoline derivatives |
Chemical Reactions Analysis
Tandem Cyclization Reactions
Aminoalkynes, including derivatives of aniline, can undergo tandem cyclization reactions. For example, 3-methyl-N-(pent-3-yn-1-yl)-aniline cyclizes at the 6-position with good regioselectivity, likely due to steric hindrance . This reaction has been observed with various aminoalkynes with different substituents, suggesting broad applicability .
The reaction between 4-methoxy-N-(pent-4-yn-1-yl)-aniline and phenylethylene also gives the desired product under optimized conditions . Several of these products have demonstrated cytotoxic activity against human pancreatic cancer cells in vitro, with compound 3ha showing a significant inhibition ratio against pancreatic cancer cell proliferation . Further cell cycle analysis indicated that 3ha arrests the growth of capan-2 cells at the G0/G1 phase .
Reactions with Alkynes
Aminoalkynes can undergo tandem cyclization reactions with alkynes, with moderate to good yields (41–90%) . This includes reactions with phenylacetylenes containing electron-donating groups (EDG) and electron-withdrawing groups (EWG), hexyne, 3-phenyl-1-propyne, 4-phenyl-1-butyne, N-methyl-N-(prop-2-yn-1-yl)aniline, and 4-(prop-2-yn-1-yloxy)anisole .
Aminocyclization of Enynes
Anilines, including N-alkyl anilines, participate in aminocyclization of 1,6-enynes using cationic JohnPhos–gold(I) catalysts . The reaction of trans-cinnamyl-2-(prop-2-yn-1-yl)malonate with aniline using a gold catalyst leads to the corresponding adduct in excellent yield . Secondary anilines such as N-methylaniline and N-allylaniline also react to give the corresponding adducts in moderate to good yields .
Scientific Research Applications
2-(Prop-1-yn-1-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its derivatives can be used in the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for reactions involving 2-(Prop-1-yn-1-yl)aniline often involves the generation of reactive intermediates. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . In the ipso-cyclization reaction, the process proceeds via a radical pathway, where the radical intermediates facilitate the formation of spirocyclic structures .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 2-(Prop-1-yn-1-yl)aniline with key analogs, highlighting substituent effects:
Key Observations :
Physical and Chemical Properties
Notes:
- The alkene derivative (2-(Prop-1-en-2-yl)aniline) has a lower LogP (1.97) compared to the alkyne analog, suggesting reduced hydrophobicity due to the absence of a triple bond .
- Nitro-substituted analogs (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline) are prone to reduction reactions, enabling their use in amine synthesis .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Prop-1-yn-1-yl)aniline, and how can purity be validated?
Methodological Answer: The synthesis of 2-(Prop-1-yn-1-yl)aniline derivatives typically involves propargylation of aniline precursors. For example, tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) have been used as catalysts for cyclization and coupling reactions in analogous N-propargyl aniline syntheses . Post-synthesis purification steps, such as column chromatography or recrystallization, are critical to isolate the product. Purity validation should combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., HRMS-ESI with <5 ppm error ) and nuclear magnetic resonance (NMR) to verify substituent positions and absence of side products.
Q. What safety protocols should researchers follow when handling 2-(Prop-1-yn-1-yl)aniline derivatives?
Methodological Answer: While direct toxicological data for 2-(Prop-1-yn-1-yl)aniline is limited, structurally similar propargyl-substituted anilines (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) recommend:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of vapors (P261 precaution ).
- First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can crystallographic data discrepancies in 2-(Prop-1-yn-1-yl)aniline derivatives be resolved using SHELXL?
Methodological Answer: SHELXL is widely used for refining crystal structures, especially for small molecules. Key strategies include:
- Twinned Data Handling: Use the TWIN and BASF commands to model twinning, which is common in propargyl-containing compounds due to their asymmetric substituents .
- Disorder Modeling: Apply PART and SUMP instructions to address positional disorder in the propargyl group.
- Validation Tools: Cross-check residuals (R1/wR2) and Hirshfeld surface analysis to ensure geometric plausibility .
Q. What role does the propargyl group play in modulating electronic properties for polymer applications?
Methodological Answer: The propargyl group (–C≡CH) introduces π-conjugation and steric effects, which can enhance polymer conductivity or reactivity. For example:
- Crosslinking: The triple bond enables click chemistry (e.g., Huisgen cycloaddition) to functionalize polymers, analogous to bromomethyl-aniline derivatives used in conductive polymer synthesis .
- Spectroscopic Analysis: UV-Vis (λmax ~235–288 nm ) and cyclic voltammetry can quantify electronic transitions and redox behavior. Computational modeling (DFT) further predicts HOMO-LUMO gaps influenced by propargyl substitution .
Q. How can researchers analyze conflicting spectroscopic data in propargyl-aniline derivatives?
Methodological Answer: Contradictions between experimental and theoretical data (e.g., NMR chemical shifts or IR stretching frequencies) require:
- Benchmarking: Compare experimental results with density functional theory (DFT)-simulated spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in complex mixtures .
- Dynamic Effects: Assess temperature-dependent NMR to identify rotameric equilibria or conformational flexibility in the propargyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
